オキシラセタム-13C2,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

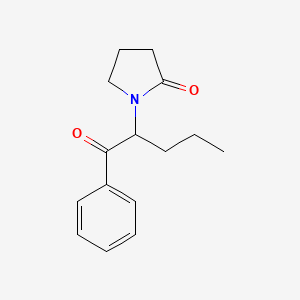

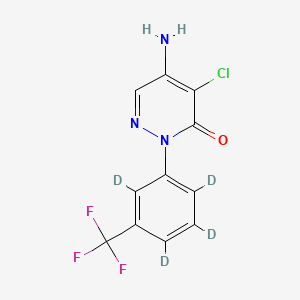

Oxiracetam-13C2,15N is a stable isotope-labeled analogue of oxiracetam, a nootropic drug belonging to the racetam family. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies. Oxiracetam itself is known for its cognitive-enhancing properties, including improved memory, learning, and focus.

科学的研究の応用

Oxiracetam-13C2,15N has a wide range of scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of oxiracetam in biological systems.

Metabolic Studies: Employed in metabolic pathway analysis to understand the biotransformation of oxiracetam.

Neuropharmacology: Investigated for its effects on cognitive functions, including memory enhancement and neuroprotection.

Drug Development: Utilized in the development of new nootropic drugs and cognitive enhancers.

Biomedical Research: Applied in studies related to neurodegenerative diseases, such as Alzheimer’s disease and dementia.

作用機序

Target of Action

Oxiracetam-13C2,15N is a variant of the nootropic drug Oxiracetam . It’s known that oxiracetam may increase the central nervous system depressant (cns depressant) activities .

Mode of Action

The exact mechanism of action of Oxiracetam and its variants like Oxiracetam-13C2,15N is still a matter of research . It’s known to interact with its targets, potentially leading to an increase in CNS depressant activities .

Biochemical Pathways

One study suggests that oxiracetam could protect the integrity of the trpc6 neuron survival pathway by inhibiting trpc6 degradation .

Pharmacokinetics

Oxiracetam is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single dose . Oxiracetam is mainly cleared renally and approximately 84% is excreted unchanged in the urine . The half-life of Oxiracetam in healthy individuals is about 8 hours . There is some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .

Result of Action

The molecular and cellular effects of Oxiracetam’s action include potential benefits in treating brain injury and the resulting loss of neural function, memory, and mental impairment . Oxiracetam-treated mice demonstrated a significant increase in spatial learning performance, which was correlated to an increase in membrane-bound PKC .

Action Environment

The action, efficacy, and stability of Oxiracetam-13C2,15N can be influenced by environmental factors. For instance, it’s recommended to store the compound at 4° C . Furthermore, it’s important to avoid release to the environment .

生化学分析

Cellular Effects

Oxiracetam-13C2,15N is expected to have similar cellular effects as Oxiracetam. Studies on Oxiracetam have shown that it can have significant effects on various types of cells and cellular processes . For instance, Oxiracetam has been found to alleviate cognitive impairment in the early phase of traumatic brain injury (TBI), potentially through its effects on SH-SY5Y cells .

Molecular Mechanism

The molecular mechanism of action of Oxiracetam-13C2,15N is not fully understood. Studies on Oxiracetam suggest that it may exert its effects at the molecular level through various mechanisms. For example, Oxiracetam has been found to promote autophagy through the AMPK/mTOR pathway, which further induces the transition of the inflammatory to the alternatively activated phenotype in microglia .

Temporal Effects in Laboratory Settings

The temporal effects of Oxiracetam-13C2,15N in laboratory settings are not well-documented. Studies on Oxiracetam have shown that it can have significant effects over time. For instance, Oxiracetam has been found to reduce the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy .

Dosage Effects in Animal Models

The effects of Oxiracetam-13C2,15N at different dosages in animal models are not well-documented. Studies on Oxiracetam have shown that it can have significant effects at different dosages. For instance, Oxiracetam has been found to significantly curtail the size of ischemic penumbra together with drastic reduction of infarction in neonatal mice .

Metabolic Pathways

Oxiracetam is known to be mainly cleared renally and approximately 84% is excreted unchanged in the urine .

Transport and Distribution

Oxiracetam is known to have some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .

Subcellular Localization

Oxiracetam is known to have effects on various cellular markers, suggesting that it may have specific subcellular localizations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oxiracetam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the oxiracetam molecule. The general synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of labeled starting materials, such as carbon-13 labeled acetic acid and nitrogen-15 labeled ammonia.

Formation of Intermediate: The labeled starting materials are then reacted to form an intermediate compound. This step typically involves the use of a catalyst and specific reaction conditions to ensure the incorporation of the isotopes.

Cyclization: The intermediate compound undergoes cyclization to form the pyrrolidone ring, a key structural component of oxiracetam.

Hydroxylation: The cyclized intermediate is then hydroxylated to introduce the hydroxyl group at the desired position.

Final Product Formation: The final step involves the formation of Oxiracetam-13C2,15N through a series of purification and isolation processes.

Industrial Production Methods

Industrial production of Oxiracetam-13C2,15N follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the isotopic labeling and chemical integrity of the compound.

化学反応の分析

Types of Reactions

Oxiracetam-13C2,15N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert oxiracetam-13C2,15N to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced oxiracetam analogues.

Substitution: Formation of substituted oxiracetam derivatives with various functional groups.

類似化合物との比較

Oxiracetam-13C2,15N is compared with other racetam compounds, such as:

Piracetam: The prototype nootropic drug, primarily enhances cognitive functions without significant stimulation.

Aniracetam: Known for its anxiolytic properties and faster onset of action compared to oxiracetam.

Pramiracetam: Exhibits potent cognitive-enhancing effects and is often used for its long-lasting benefits.

Uniqueness

Oxiracetam-13C2,15N is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its dual role as a cognitive enhancer and mild stimulant, along with its neuroprotective properties, makes it a valuable compound in both clinical and non-clinical research.

特性

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-LORYZXSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

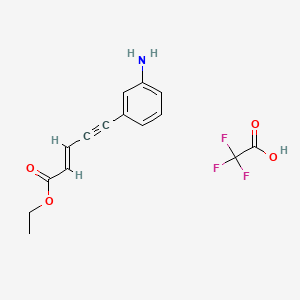

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)